N'-乙酰肼基甲酸叔丁酯

描述

N’-acetylhydrazinecarboxylic acid tert-butyl ester is a derivative of tert-butyl esters . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .

Synthesis Analysis

The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters, such as N’-acetylhydrazinecarboxylic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The reaction of tert-butyl esters with nucleophiles and electrophiles is also possible .科学研究应用

1. 杀虫评价和杀幼虫活性

N'-乙酰肼甲酸叔丁酯衍生物已被合成并评估其杀虫性能。研究表明,该类中的某些化合物与其他相关化合物相比表现出更高的杀幼虫活性。这些衍生物还表现出不同的物理性质,例如在有机溶剂中的溶解度提高,这对于害虫控制应用可能是有利的 (毛等人,2004)。

2. N-苄氧羰基羟基氨基酸酯的合成

叔丁酯用于合成 N-苄氧羰基羟基氨基酸酯。此过程涉及保护羟基氨基酸的羟基,这是合成复杂有机化合物的重要步骤 (Kinoshita 等人,1979)。

3. 新型杀虫剂的开发

含有叔丁酯的 N-叔丁基-N,N'-二酰肼衍生物已被合成,并显示出良好的杀虫活性。这些研究有助于开发对环境无害的害虫调节剂和新型杀虫剂 (王等人,2011)。

4. 简便的制备方法

研究还集中在开发叔丁酯的简便制备方法。此类方法对于实验室规模的生产至关重要,并且可能在各种合成工艺中受益 (Taber 等人,2006)。

5. 化学选择性水解

研究探索了在其他酸不稳定基团存在下叔丁酯的化学选择性水解。这项研究在有机合成领域非常重要,其中选择性反应至关重要 (Kaul 等人,2004)。

6. 在固相合成中的应用

叔丁酯的使用已在部分受保护肽酰肼的固相合成中得到研究。这一研究领域对于基于肽的药物的开发至关重要 (Stavropoulos 等人,2004)。

7. 氟烷基取代吡唑-4-羧酸的合成

已经使用叔丁酯对氟烷基取代吡唑-4-羧酸的合成进行了研究。该合成对于开发在各个领域具有潜在应用的新型有机化合物具有重要意义 (Iminov 等人,2015)。

安全和危害

未来方向

Tert-butyl esters, including N’-acetylhydrazinecarboxylic acid tert-butyl ester, have wide applications in organic synthesis, particularly in peptide chemical synthesis . Their use as masked carboxyl group surrogates is still widely utilized in practice, despite the existence of many other methods that were developed for the introduction of the corresponding protecting group . Therefore, the future directions in this field may involve the development of new synthesis methods and applications of tert-butyl esters.

属性

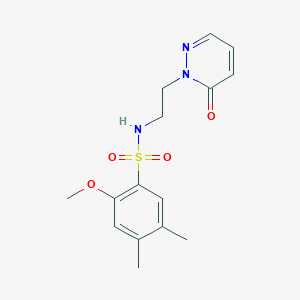

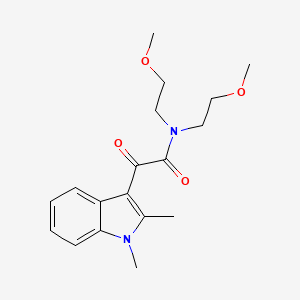

IUPAC Name |

tert-butyl N-acetamidocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKMRSZXDDOMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

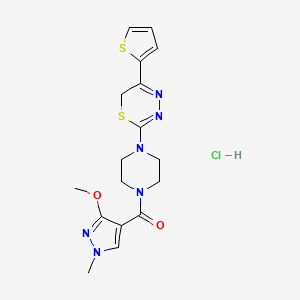

CC(=O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)

![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)

![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)